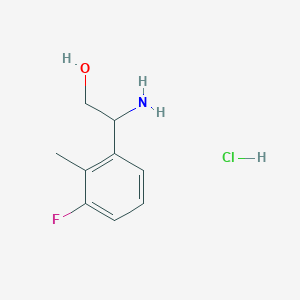

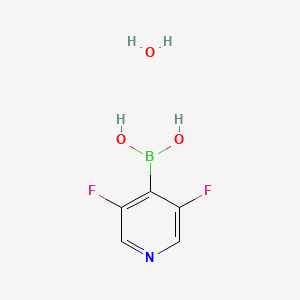

![molecular formula C13H18N2O2S B2802555 4-tert-butyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline CAS No. 866152-32-1](/img/structure/B2802555.png)

4-tert-butyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-tert-butyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline, commonly known as TBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBN is a yellow crystalline solid that is soluble in organic solvents and is commonly used in the synthesis of organic compounds.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The regioselective nitration of N-alkyl anilines using tert-butyl nitrite under mild conditions has been reported, providing a pathway to synthesize N-alkyl nitroanilines and phenylenediamines, which are valuable intermediates in organic synthesis (Chaudhary et al., 2018).

- Novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, highlighting the potential of these compounds in developing antitumor agents (Maftei et al., 2013).

Mechanistic Insights

- The reductive tert-butylation of anils by tert-butylmercury halides has been explored, providing insights into the mechanisms of radical addition and the potential for creating various substituted anilines through free radical reactions (Russell et al., 1996).

- Studies on the configurational isomerism in crystalline forms of benzophenone anils have revealed insights into the solid-state behavior of these compounds, which can have implications for their stability and reactivity (Matthews et al., 1991).

Applications in Organic Synthesis

- The catalytic asymmetric N-arylation of o-tert-butylanilides has been demonstrated to produce atropisomeric anilide derivatives with high enantioselectivity, showing the potential of these methodologies in asymmetric synthesis (Kitagawa et al., 2006).

- Effective nitration of anilides and acrylamides by tert-butyl nitrite has been developed, showcasing a method for introducing nitro groups into aromatic compounds under mild conditions, which is significant for the synthesis of nitro-substituted aromatic products (Ji et al., 2015).

Propiedades

IUPAC Name |

4-tert-butyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-13(2,3)10-5-7-11(8-6-10)14-12(18-4)9-15(16)17/h5-9,14H,1-4H3/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQFHKXUKVNXJL-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2802475.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2802478.png)

![tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2802479.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B2802485.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2802489.png)

![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2802491.png)

![1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2802492.png)

![(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B2802495.png)